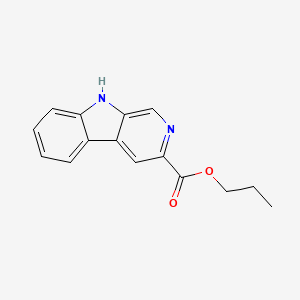

Propyl beta-carboline-3-carboxylate

Übersicht

Beschreibung

9H-pyrido[3,4-b]indole-3-carboxylic acid propyl ester is a member of beta-carbolines.

Biologische Aktivität

Propyl beta-carboline-3-carboxylate (beta-CCP) is a derivative of the beta-carboline family, which has garnered attention for its diverse biological activities, particularly in the realms of neuropharmacology and oncology. This article delves into the compound's biological activity, exploring its effects on behavior, potential therapeutic applications, and underlying mechanisms.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds known for their structural similarity to neurotransmitters and their ability to interact with various receptors in the brain. They have been implicated in several physiological processes, including anxiety modulation, neuroprotection, and anti-cancer effects. The specific focus here is on this compound due to its unique properties and potential applications.

Behavioral Effects

Research indicates that beta-CCP exhibits significant behavioral effects in animal models. A study demonstrated that administration of beta-CCP at a dose of 2 mg/kg resulted in reduced social interaction time in mice without affecting locomotor activity, suggesting an anxiogenic effect. This reduction was not significantly altered by chlordiazepoxide, a common anxiolytic medication, indicating that beta-CCP may exert its effects through a different mechanism than traditional anxiolytics .

Table 1: Behavioral Effects of Beta-CCP

| Dose (mg/kg) | Social Interaction Time (seconds) | Locomotor Activity (measured by distance traveled) |

|---|---|---|

| 0 (control) | 120 | 100 |

| 2 | 60 | 100 |

| 4 | 70 | 95 |

Antagonistic Properties at Benzodiazepine Receptors

Beta-CCP has been identified as an antagonist at benzodiazepine receptors. In passive avoidance tests, doses up to 10 mg/kg did not impair learning and memory tasks in mice, contrasting with the effects observed with diazepam and methyl-beta-carboline-3-carboxylate (beta-CM), which enhanced avoidance behavior. This suggests that beta-CCP may block the effects of these compounds, further supporting its role as a benzodiazepine receptor antagonist .

The biological activity of beta-CCP can be attributed to its interaction with various neurotransmitter systems. Binding studies have shown that it exhibits high-affinity binding to benzodiazepine receptors in human brain tissue, with pharmacological specificity akin to diazepam binding. Notably, the presence of chloride ions and GABA enhances this binding, while divalent cations like calcium reduce it . This indicates a complex interplay between beta-CCP and GABAergic signaling pathways.

Table 2: Binding Affinity of Beta-CCP

| Compound | Binding Affinity (nM) | Modulators |

|---|---|---|

| Beta-CCP | 5 | Increased by Cl^- |

| Diazepam | 4 | Increased by GABA |

| Methyl-beta-CM | 6 | Decreased by Ca^2+ |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Benzodiazepine Receptor Interaction

PrCC has been shown to bind specifically and with high affinity to benzodiazepine receptors in the brain. Studies indicate that it competes with traditional benzodiazepines like diazepam and flunitrazepam for binding sites. The half-maximal binding concentration of PrCC is approximately 1 nM, demonstrating its potency as a ligand for these receptors .

1.2 Potential Therapeutic Uses

Due to its antagonistic properties against benzodiazepines, PrCC is being investigated for potential therapeutic applications. It may serve as a treatment option for benzodiazepine overdoses or as a vigilance enhancer without the sedative effects typically associated with these drugs . The ability of PrCC to displace flunitrazepam from its receptor sites suggests it could be developed into a non-sedating anxiolytic or anticonvulsant agent .

Neurochemical Studies

2.1 Binding Characteristics

Research has characterized the binding properties of PrCC in both rat and human brain tissues. It exhibits saturable binding characteristics similar to those of other known benzodiazepine ligands, indicating a specific interaction with GABA receptor complexes . The binding profile is influenced by various ions; for instance, chloride enhances binding while calcium decreases it .

2.2 Behavioral Effects

Behavioral studies involving PrCC have demonstrated its anxiogenic effects. In controlled tests, administration of PrCC reduced social interaction time without affecting locomotor activity, suggesting an increase in anxiety-like behavior . These findings align with the pharmacological profile of related compounds, reinforcing the potential implications for anxiety disorders.

Case Studies and Research Findings

3.1 Case Study on Binding Affinity

A significant study conducted on the binding affinity of PrCC utilized autoradiography techniques to map its distribution in rat brains. The results indicated that PrCC binds predominantly in regions associated with anxiety and stress responses, such as the cerebellum and frontal cortex . This study provides insights into how PrCC might influence emotional and cognitive functions.

3.2 Clinical Implications

In clinical settings, compounds derived from beta-carbolines like PrCC have been explored for their roles in psychopharmacology. They are being considered not only for their anxiolytic properties but also as agents that could mitigate aggressive behaviors without causing sedation or motor impairment . This dual action makes them attractive candidates for further development.

Comparative Analysis of Beta-Carboline Derivatives

| Compound Name | Binding Affinity (nM) | Anxiolytic Properties | Sedative Effects | Potential Applications |

|---|---|---|---|---|

| This compound | 1 | Yes | None | Antagonist for benzodiazepines |

| Ethyl beta-carboline-3-carboxylate | 5 | Yes | Moderate | Anxiolytic agent |

| Methyl beta-carboline-3-carboxylate | 10 | No | High | Sedative and anticonvulsant |

Eigenschaften

IUPAC Name |

propyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-7-19-15(18)13-8-11-10-5-3-4-6-12(10)17-14(11)9-16-13/h3-6,8-9,17H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRVAGIQTHEEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227627 | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76808-18-9 | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.